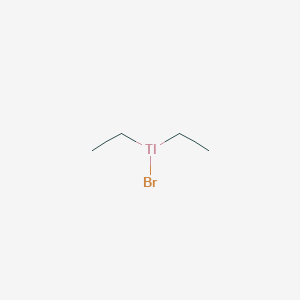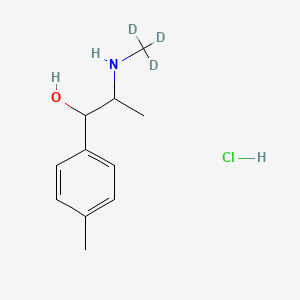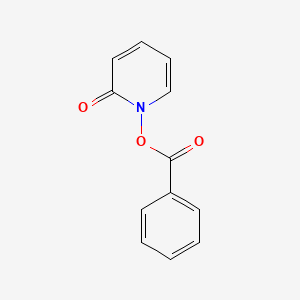
Tetrakis(phenylthiomethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(phenylthiomethyl)silane is an organosilicon compound with the molecular formula C28H28S4Si It is characterized by the presence of four phenylthiomethyl groups attached to a central silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(phenylthiomethyl)silane can be synthesized through the reaction of phenylthiomethyl chloride with silicon tetrachloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4PhCH2SCl→Si(CH2SPh)4+4HCl
where Ph represents a phenyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. Industrial processes would focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(phenylthiomethyl)silane undergoes various chemical reactions, including:
Oxidation: The phenylthiomethyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The phenylthiomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or alcohols can be used to replace the phenylthiomethyl groups under basic conditions.
Major Products
Oxidation: Oxidation of this compound can yield tetrakis(phenylsulfonylmethyl)silane.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Tetrakis(phenylthiomethyl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which tetrakis(phenylthiomethyl)silane exerts its effects depends on the specific application. In chemical reactions, the silicon atom acts as a central hub, facilitating the formation of new bonds through its interactions with the phenylthiomethyl groups. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyl)silane: This compound has four trimethylsilyl groups attached to a central silicon atom and is used in similar applications, such as in the synthesis of organosilicon compounds.
Tetrakis(4-tetrazolylphenyl)silane: This compound is used in the construction of metal-organic frameworks (MOFs) due to its highly branched structure and ability to form porous networks.
Uniqueness
Tetrakis(phenylthiomethyl)silane is unique due to the presence of phenylthiomethyl groups, which impart distinct chemical properties, such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
18762-89-5 |
|---|---|
Molecular Formula |
C28H28S4Si |
Molecular Weight |
520.9 g/mol |
IUPAC Name |
tetrakis(phenylsulfanylmethyl)silane |
InChI |
InChI=1S/C28H28S4Si/c1-5-13-25(14-6-1)29-21-33(22-30-26-15-7-2-8-16-26,23-31-27-17-9-3-10-18-27)24-32-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
IQCINMZCRDTEMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC[Si](CSC2=CC=CC=C2)(CSC3=CC=CC=C3)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-[(2S,3S,4S,5S,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B11939329.png)


![Dibenzo[b,d]furan-2-yl(phenyl)methanone](/img/structure/B11939343.png)


![1,8,9,10,11,11-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-9-ene-4-carboxylic acid](/img/structure/B11939370.png)
![2-Ethenyl-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B11939374.png)


![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)
